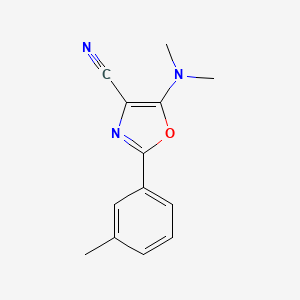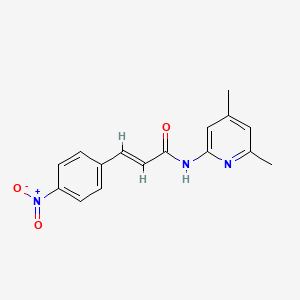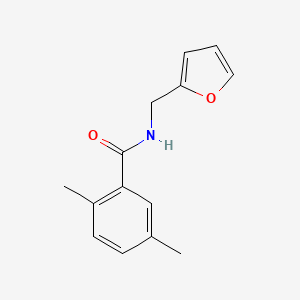![molecular formula C15H13N3OS B5814967 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol is not fully understood. However, it has been reported to inhibit various enzymes and signaling pathways, including the epidermal growth factor receptor (EGFR) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been reported to inhibit viral replication and reduce inflammation. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol in laboratory experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have potential applications in various therapeutic areas, including cancer, viral infections, and inflammation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol. One of the areas of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the structure-activity relationship of this compound and its analogs. This may lead to the identification of more potent and selective compounds for various therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Synthesemethoden
The synthesis of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol has been reported in various scientific journals. One of the methods involves the reaction of 2-chloro-4-nitrophenol with 3-methyl-2-pyridinamine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its ability to inhibit various enzymes, including tyrosine kinases and phosphodiesterases.
Eigenschaften
IUPAC Name |
4-[2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-3-2-8-16-14(10)18-15-17-13(9-20-15)11-4-6-12(19)7-5-11/h2-9,19H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWERARCKOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)

![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5814943.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)



